N-(furan-2-ylmethyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
CAS No.: 941986-62-5
VCID: VC7655261
Molecular Formula: C20H18N4O3S
Molecular Weight: 394.45
* For research use only. Not for human or veterinary use.
![N-(furan-2-ylmethyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide - 941986-62-5](/images/structure/VC7655261.png)
Description |
Chemical IdentityChemical Name: Molecular Formula: Molecular Weight: Structure: Structural FeaturesThe compound integrates several pharmacologically relevant moieties:
SynthesisThe synthesis of N-(furan-2-ylmethyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide typically involves:
Detailed reaction conditions vary depending on the desired yield and purity. Antimicrobial ActivityThe thiazolopyridazine scaffold has been associated with antibacterial and antifungal properties due to its ability to disrupt microbial enzyme systems. Anticancer PotentialPreliminary studies suggest that compounds with similar structures can inhibit cancer cell proliferation by targeting specific kinases or DNA replication processes. ApplicationsThis compound is primarily studied for its potential in drug development:
Analytical Data
Limitations:
Future Directions:
This article highlights the significance of N-(furan-2-ylmethyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide as a promising compound in medicinal chemistry, emphasizing the need for further research to unlock its full potential. |
||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 941986-62-5 | ||||||||||
Product Name | N-(furan-2-ylmethyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide | ||||||||||
Molecular Formula | C20H18N4O3S | ||||||||||
Molecular Weight | 394.45 | ||||||||||
IUPAC Name | N-(furan-2-ylmethyl)-2-[2-methyl-7-(4-methylphenyl)-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide | ||||||||||
Standard InChI | InChI=1S/C20H18N4O3S/c1-12-5-7-14(8-6-12)17-19-18(22-13(2)28-19)20(26)24(23-17)11-16(25)21-10-15-4-3-9-27-15/h3-9H,10-11H2,1-2H3,(H,21,25) | ||||||||||
Standard InChIKey | BXBDEFMEXLSFJZ-UHFFFAOYSA-N | ||||||||||
SMILES | CC1=CC=C(C=C1)C2=NN(C(=O)C3=C2SC(=N3)C)CC(=O)NCC4=CC=CO4 | ||||||||||
Solubility | not available | ||||||||||
PubChem Compound | 16905976 | ||||||||||
Last Modified | Aug 19 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume